N'-[4-(methylsulfanyl)benzylidene]benzohydrazide
Overview
Description
N’-[4-(methylsulfanyl)benzylidene]benzohydrazide is a compound belonging to the class of hydrazones, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(methylsulfanyl)benzylidene]benzohydrazide typically involves the condensation reaction between 4-(methylsulfanyl)benzaldehyde and benzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours . The general reaction scheme is as follows:
4-(methylsulfanyl)benzaldehyde+benzohydrazide→N’-[4-(methylsulfanyl)benzylidene]benzohydrazide
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N’-[4-(methylsulfanyl)benzylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The imine group (C=N) can be reduced to an amine (C-N).
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It has shown promising antimicrobial activity against various bacterial and fungal strains.
Biological Research: The compound has been evaluated for its potential anticancer properties, particularly against cell lines such as HCT116 and MCF7.
Material Science: Hydrazone derivatives are explored for their use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N’-[4-(methylsulfanyl)benzylidene]benzohydrazide involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways .
Comparison with Similar Compounds
Similar Compounds
- N’-[4-(prop-2-yn-1-yloxy)benzylidene]benzohydrazide
- N’-[4-chloro-3-hydroxybenzylidene]benzohydrazide
- N’-[4-(tert-butyl)benzylidene]benzohydrazide
Uniqueness
N’-[4-(methylsulfanyl)benzylidene]benzohydrazide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .
Properties
IUPAC Name |
N-[(E)-(4-methylsulfanylphenyl)methylideneamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c1-19-14-9-7-12(8-10-14)11-16-17-15(18)13-5-3-2-4-6-13/h2-11H,1H3,(H,17,18)/b16-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVQHSZRQBKHAU-LFIBNONCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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